Product packaging for 3,5-Dichloro-1,8-naphthyridine(Cat. No.:)

3,5-Dichloro-1,8-naphthyridine

Cat. No.: B11757139
M. Wt: 199.03 g/mol
InChI Key: YDATYYQGCDVGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-1,8-naphthyridine is a halogenated derivative of the 1,8-naphthyridine heterocycle, a privileged scaffold in medicinal chemistry and chemical research. This compound serves as a key synthetic intermediate for developing novel bioactive molecules, particularly in the fight against antimicrobial resistance. Research indicates that 1,8-naphthyridine sulfonamide derivatives exhibit significant potential as efflux pump inhibitors (EPIs), effectively reversing tetracycline and erythromycin resistance in multi-resistant Staphylococcus aureus strains by targeting the Tet(K) and MsrA pumps . When combined with standard fluoroquinolone antibiotics, 1,8-naphthyridine derivatives can significantly enhance antibiotic activity through synergistic effects, making them promising candidates for adjuvant therapy . Beyond antimicrobial applications, the 1,8-naphthyridine core is a recognized pharmacophore in drug discovery, forming the basis of several FDA-approved fluoroquinolone antibiotics and being investigated for use in antiviral agents, such as novel HIV-1 integrase strand transfer inhibitors (INSTIs) . In coordination chemistry, the 1,8-naphthyridine structure acts as a versatile binucleating ligand, capable of forming stable, luminescent metal-organic complexes with ions like Zn(II), which are of interest for materials science applications . The two chlorine atoms on its core provide reactive sites for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships . This product is intended for research and development purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2 B11757139 3,5-Dichloro-1,8-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

IUPAC Name

3,5-dichloro-1,8-naphthyridine

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H

InChI Key

YDATYYQGCDVGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(C=N2)Cl

Origin of Product

United States

Contextualization of Naphthyridine Scaffolds Within Heterocyclic Chemistry

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. There are six possible isomers of naphthyridine, each differing by the position of the two nitrogen atoms in the rings. mdpi.com The 1,8-naphthyridine (B1210474) isomer is one of the most extensively studied. wikipedia.org

These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological receptors. mdpi.com This versatility has led to the development of numerous 1,8-naphthyridine derivatives with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net The structural rigidity and the presence of nitrogen atoms for hydrogen bonding and coordination make the naphthyridine core an attractive platform for drug design.

Historical Perspective on the Synthesis and Reactivity of Naphthyridine Systems

The synthesis of naphthyridine derivatives has a rich history, with the first derivative being synthesized in 1893. mdpi.com Early methods for constructing the naphthyridine core often drew inspiration from established quinoline (B57606) syntheses, such as the Skraup and Friedländer reactions. ekb.eg The Friedländer synthesis, which involves the reaction of an o-aminobenzaldehyde with a compound containing a reactive α-methylene group, has proven to be a particularly effective method for preparing 1,8-naphthyridines. ekb.egacs.org

However, these classical methods often require harsh reaction conditions. ekb.eg Over the years, significant efforts have been dedicated to developing milder and more efficient synthetic protocols. Modern approaches often utilize transition metal-catalyzed cross-coupling reactions to functionalize pre-formed naphthyridine rings. nih.gov The reactivity of the naphthyridine system is influenced by the electron-withdrawing nature of the two nitrogen atoms, which deactivates the rings towards electrophilic substitution but facilitates nucleophilic substitution reactions, especially on halogenated derivatives. mdpi.com

Role of Halogenated Heterocycles As Strategic Building Blocks in Organic Synthesis

Halogenated heterocycles are invaluable intermediates in organic synthesis. jeyamscientific.in The presence of halogen atoms, such as chlorine, provides a reactive handle for a variety of chemical transformations. mdpi.comnih.govpreprints.org Halogens can act as good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents, including amino, alkoxy, and cyano groups. mdpi.comresearchgate.net

Furthermore, halogenated heterocycles are crucial substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govthieme-connect.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the synthesis of complex molecules with diverse functionalities. The strategic placement of halogen atoms on the naphthyridine scaffold, as in 3,5-Dichloro-1,8-naphthyridine, therefore opens up a multitude of possibilities for synthetic diversification.

Overview of Research Trajectories and Academic Interest in 3,5 Dichloro 1,8 Naphthyridine

De Novo Synthetic Routes to the 1,8-Naphthyridine Core Structure

The foundational step in constructing this compound is the assembly of the bicyclic 1,8-naphthyridine core. This is typically achieved by forming the second pyridine (B92270) ring onto a pre-existing pyridine starting material.

Cyclocondensation Reactions for Naphthyridine Ring Formation

Cyclocondensation reactions are the most traditional and widely employed methods for building the 1,8-naphthyridine skeleton. The Friedländer annulation is a premier example, involving the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group (or a precursor) with a compound containing a reactive α-methylene group. connectjournals.comekb.eg

Specifically, the reaction of 2-aminonicotinaldehyde with various active methylene (B1212753) compounds, such as ketones, esters, and nitriles, provides direct access to substituted 1,8-naphthyridines. niscpr.res.in This reaction can be catalyzed by either acids or bases. connectjournals.com Modern variations have focused on developing more environmentally benign and efficient conditions. For instance, the use of choline (B1196258) hydroxide (B78521), an inexpensive and biocompatible ionic liquid, as a catalyst in water has been reported for the gram-scale synthesis of 1,8-naphthyridines. nih.gov Other approaches include using ceric chloride (CeCl₃·7H₂O) under solvent-free grinding conditions or employing microwave irradiation to dramatically reduce reaction times from hours to minutes and improve yields. connectjournals.comniscpr.res.intsijournals.com

Beyond the Friedländer synthesis, other classical methods are applicable, including:

Gould-Jacobs Reaction: This involves the condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization at high temperatures to yield a 4-oxo-1,8-naphthyridine-3-carboxylate derivative. ekb.eg

Combes Reaction: This method synthesizes 1,8-naphthyridines through the acid-catalyzed condensation of a 2,6-diaminopyridine (B39239) with a 1,3-diketone. ekb.eg

Table 1: Examples of Friedländer Condensation for 1,8-Naphthyridine Synthesis

Active Methylene CompoundCatalyst/SolventConditionsYieldReference
Acetyl acetonePiperidine / MethanolMicrowave Irradiation, 3 minHigh niscpr.res.in
Various CarbonylsCeCl₃·7H₂OSolvent-free, Grinding, RTHigh connectjournals.com
Various CarbonylsDABCOSolvent-free, Microwave Irradiation74-86% tsijournals.com
Various CarbonylsCholine Hydroxide / WaterAqueous MediumExcellent nih.gov
Various CarbonylsBasic Ionic LiquidsIonic Liquid MediumHigh nih.gov

Multi-Component Reactions in Naphthyridine Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like 1,8-naphthyridines by combining three or more starting materials in a single synthetic operation. tcichemicals.com These one-pot procedures are prized for their operational simplicity and ability to rapidly generate molecular diversity. kthmcollege.ac.in

A common MCR strategy for 1,8-naphthyridines involves the condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene compound such as malononitrile (B47326) or a cyanoacetate. organic-chemistry.org This approach assembles the second pyridine ring through a sequence of condensation, Michael addition, and intramolecular cyclization/aromatization. Catalysts like N-bromosulfonamides have been shown to be effective under mild, room temperature conditions. organic-chemistry.org Green chemistry principles have been applied through the use of ionic liquids as recyclable media, leading to high yields and environmentally benign conditions. researchgate.netrsc.org

Table 2: Examples of Multi-Component Reactions for 1,8-Naphthyridine Synthesis

ComponentsCatalyst/SolventConditionsYieldReference
2-Aminopyridines, Aldehydes, Malononitrile/CyanoacetateN-Bromosulfonamide / AcetonitrileRoom Temperature, 1-4 h65-90% organic-chemistry.org
Glutaraldehyde, Malononitrile, β-KetoamidesNone / Ethanol (B145695)Not specifiedHigh rsc.org
Isatin, Pyrazol-5-amine, Piperidine-2,4-dioneTsOH / Ionic LiquidNot specifiedHigh researchgate.net

Strategies for Stereoselective Naphthyridine Construction

The de novo synthesis of the core aromatic 1,8-naphthyridine ring system does not typically involve stereoselective steps, as the final product is planar and achiral. Stereoselectivity becomes a critical consideration during the synthesis of non-aromatic, hydrogenated derivatives, such as 1,2,3,4-tetrahydro Current time information in Bangalore, IN.semanticscholar.orgnaphthyridines. acs.org These saturated scaffolds possess stereocenters, and their synthesis often involves the regioselective hydrogenation of a pre-formed 1,8-naphthyridine or radical cyclization approaches where stereochemical control can be exerted. acs.org However, the construction of the foundational aromatic core itself is a process of aromatization, which eliminates any stereocenters that may have formed in transient intermediates.

Regioselective Introduction of Halogen Substituents onto Naphthyridine Precursors

With the 1,8-naphthyridine core established, the introduction of chlorine atoms at the C3 and C5 positions is required. Direct chlorination of an unsubstituted 1,8-naphthyridine ring is generally not regioselective and can lead to complex mixtures. Therefore, directed and functional group-interconversion strategies are necessary.

Directed Halogenation Approaches for Chlorine Incorporation

The most effective methods for regioselective chlorination rely on pre-existing functional groups that direct the halogenation to specific positions. A primary strategy involves the conversion of hydroxyl or oxo groups into chlorides. For the synthesis of this compound, a logical precursor would be 1,8-naphthyridine-3,5-dione (or its tautomeric dihydroxy form).

The conversion of such hydroxylated heterocycles to their chloro-derivatives is a standard transformation, frequently accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This approach is well-documented for various naphthyridine isomers. For example, 7-chloro-1,8-naphthyridine-2-amine is produced from the corresponding hydroxy precursor using POCl₃. Similarly, chlorination attempts on 1,6-naphthyridine-diones have been reported, although they can be sluggish, leading researchers to explore alternative activation methods like triflation. acs.org

Another powerful technique that combines cyclization with chlorination is the Vilsmeier-Haack reaction. ekb.eg Treatment of N-(pyridin-2-yl)acetamide with a Vilsmeier reagent (generated from POCl₃ and dimethylformamide) can yield a 2-chloro-3-formyl-1,8-naphthyridine in a single step. semanticscholar.orgresearchgate.netekb.eg This highlights a regioselective method where the C2 position is chlorinated during the ring-forming process.

Synthesis via Halogen Exchange Methodologies

While direct halogen-for-halogen exchange (e.g., converting a fluoro or bromo derivative to a chloro derivative) is a known synthetic tool, it is more common to prepare bromo or iodo derivatives for cross-coupling reactions or fluoro derivatives for their specific biological properties. The more pertinent "exchange" methodology for introducing chlorine onto a naphthyridine ring is the substitution of other functional groups, principally hydroxyl groups.

As mentioned previously, the treatment of a 1,8-naphthyridinone with a strong chlorinating agent like phosphorus oxychloride (POCl₃) is the most common and effective method. mdpi.com This reaction proceeds via the tautomeric hydroxy-naphthyridine form, where the hydroxyl group is converted into a better leaving group by the phosphorus reagent, which is then displaced by a chloride ion. This method has been used to convert 1,7-naphthyridin-4(1H)-one into 4-chloro-1,7-naphthyridine (B155622) in 60% yield. By analogy, a suitably substituted 1,8-naphthyridine-3,5-diol would be the key intermediate for accessing this compound via this robust and widely used functional group transformation.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include the choice of catalyst systems, solvents, and the implementation of modern synthetic technologies like flow chemistry.

Catalyst Systems and Ligand Design for Improved Yields

Catalysis plays a pivotal role in the synthesis of 1,8-naphthyridine derivatives. Various catalysts have been explored to improve reaction rates and yields. For instance, the Friedländer annulation, a common method for synthesizing quinolines and naphthyridines, can be catalyzed by both acids and bases. ekb.egacs.org

Recent advancements have seen the use of ionic liquids (ILs) as efficient and reusable catalysts. acs.org For example, cholinium hydroxide (ChOH) has been demonstrated as a highly effective and biocompatible catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. acs.org The use of just 1 mol% of ChOH can lead to excellent yields of over 90%. acs.org Other basic ionic liquids have also been synthesized and successfully employed as green catalysts for the Friedländer reaction. acs.org

In addition to the catalyst itself, ligand design is crucial for enhancing the efficiency of metal-catalyzed reactions. Naphthyridine-based scaffolds are themselves privileged ligands for dinuclear transition metal complexes. researchgate.net The design of multidentate dinucleating ligands based on the 1,8-naphthyridine core allows for the formation of stable dimetallic complexes with controlled geometries. researchgate.net While not directly for the synthesis of the dichlorinated target, this highlights the tunability of the naphthyridine system. For cross-coupling reactions that might be employed to introduce substituents, the choice of phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly impact reaction outcomes. The development of rigid, chelating bis(carbene) ligands, for example, enhances the kinetic stability of transition metal catalysts. acs.org

Table 1: Comparison of Catalytic Systems in 1,8-Naphthyridine Synthesis

Catalyst System Reaction Type Solvent Key Advantages Yield (%)
Cholinium Hydroxide (ChOH) Friedländer Annulation Water Biocompatible, Inexpensive, Low catalyst loading >90
N-Bromosulfonamides (TBBDA/PBBS) Three-component condensation Acetonitrile Mild conditions, Reusable catalyst 65-90
Basic Ionic Liquids (e.g., [Bmmim][Im]) Friedländer Annulation Solvent-free Green, Reusable High
Trifluoroacetic Acid (TFA) Friedländer Annulation DMSO Effective for certain substrates Moderate to High

This table provides an interactive comparison of different catalytic systems used in the synthesis of 1,8-naphthyridine derivatives.

Solvent Selection and Reaction Condition Tuning

The choice of solvent can dramatically influence reaction efficiency, selectivity, and environmental impact. Traditional syntheses of 1,8-naphthyridines often rely on high-boiling organic solvents like diphenyl ether or Dowtherm A, particularly for thermal cyclization steps. ekb.eg However, a significant shift towards greener solvents is evident in recent literature.

Water has emerged as a highly attractive solvent for the synthesis of 1,8-naphthyridines, particularly for the Friedländer reaction. acs.orgrsc.orgrsc.org Performing the reaction in water not only aligns with green chemistry principles but can also lead to high yields, especially when paired with a suitable catalyst. acs.org Acetonitrile has also been identified as an effective solvent for certain multicomponent reactions leading to 1,8-naphthyridine derivatives. organic-chemistry.org

Reaction temperature and time are also critical parameters to optimize. While some classical methods require harsh conditions and high temperatures, modern approaches often aim for milder conditions. ekb.eg For instance, a single-step, three-component synthesis of 1,8-naphthyridine derivatives has been achieved at room temperature. organic-chemistry.org The use of microwave irradiation can also significantly reduce reaction times. ekb.eg

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. While specific examples for the continuous synthesis of this compound are not widely reported, the principles of flow chemistry are applicable to its multi-step synthesis.

Purification and Isolation Techniques for this compound and Its Intermediates

The purification and isolation of this compound and its precursors are critical for obtaining a high-purity final product. Common techniques include recrystallization, column chromatography, and precipitation.

For the intermediate 1,8-naphthyridin-2,7-dione, a precursor to the dichlorinated product, precipitation is an effective purification method. After the cyclization reaction, the product can often be precipitated from the reaction mixture by adjusting the pH. acs.org

The final product, this compound, is typically a solid. Recrystallization from a suitable solvent, such as acetone, is a common method for its purification. chemicalbook.com In cases where recrystallization is insufficient to remove impurities, column chromatography using silica (B1680970) gel is a standard alternative. The choice of eluent is crucial and is determined by the polarity of the compound and its impurities.

For intermediates that are sensitive or difficult to purify by conventional methods, techniques like continuous extraction can be employed. diva-portal.org This method was found to be effective for purifying 1,5-naphthyridine (B1222797) with sufficient purity for subsequent steps, avoiding the need for recrystallization which can lead to lower yields. diva-portal.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental footprint of its production.

Atom Economy and Reaction Sustainability Metrics

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Syntheses with high atom economy are inherently more sustainable as they generate less waste.

The Friedländer reaction, a common route to the 1,8-naphthyridine core, generally has good atom economy as it is a condensation reaction that primarily eliminates a molecule of water. acs.orgrsc.org Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are also highly atom-economical. organic-chemistry.org

Beyond atom economy, other sustainability metrics are also considered. These include the use of renewable feedstocks, the reduction of hazardous waste, and the use of safer solvents and catalysts. The synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde is particularly attractive from a green chemistry perspective, as this starting material can be derived from the natural product nicotinamide (B372718) (vitamin B3). rsc.org The development of synthetic routes that utilize water as a solvent and employ reusable catalysts further enhances the sustainability of 1,8-naphthyridine synthesis. acs.orgrsc.orgrsc.org The use of ultrasonic irradiation has also been explored as a green and efficient method for the synthesis of 1,8-naphthyridine derivatives, offering improved yields and shorter reaction times under milder conditions. vidhyayanaejournal.org

Utilization of Renewable Feedstocks and Environmentally Benign Solvents

The development of sustainable chemical processes is a paramount goal in modern synthetic chemistry, encouraging the use of renewable resources and environmentally benign solvents. While significant progress has been made in applying these "green" principles to the synthesis of various heterocyclic compounds, the specific application to the synthesis of This compound is not yet documented in the available scientific literature.

Research into the green synthesis of the broader 1,8-naphthyridine class of compounds has shown promising results, which may inform future methodologies for its dichloro-derivative. These approaches primarily focus on replacing hazardous organic solvents with greener alternatives and exploring catalyst-free or more efficient catalytic systems.

Environmentally Benign Solvents in 1,8-Naphthyridine Synthesis

The Friedländer annulation, a classical and effective method for constructing the 1,8-naphthyridine skeleton, traditionally utilizes organic solvents. However, recent advancements have demonstrated the viability of using water as an eco-friendly medium for this reaction. rsc.orgdiva-portal.orgresearchgate.netnih.gov For instance, the gram-scale synthesis of 1,8-naphthyridine derivatives has been successfully achieved in water, catalyzed by an inexpensive and biocompatible ionic liquid, choline hydroxide. researchgate.netnih.govacs.org This approach not only minimizes the use of volatile organic compounds but can also simplify product isolation. researchgate.netnih.gov

Another environmentally friendly solvent explored for 1,8-naphthyridine synthesis is glycerol. rsc.org Its low cost, biodegradability, and high boiling point make it a suitable medium for reactions requiring elevated temperatures. rsc.org Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation or grinding, represent another significant green methodology that has been applied to the synthesis of certain 1,8-naphthyridine derivatives. researchgate.netekb.eg These methods are characterized by their simplicity, rapid reaction times, and high product purity. researchgate.net

Table 1: Examples of Green Solvents in the Synthesis of 1,8-Naphthyridine Derivatives

Green Solvent/ConditionSynthetic MethodReactantsCatalystKey FindingReference
WaterFriedländer Reaction2-Aminonicotinaldehyde, Active Methylene CarbonylsCholine HydroxideAchieved gram-scale synthesis with excellent yields. researchgate.netnih.govacs.org
WaterFriedländer Reaction2-Aminonicotinaldehyde, Carbonyl CompoundsMetal Hydroxides (e.g., LiOH)Effective synthesis in aqueous-alcohol media. diva-portal.orgnih.gov
GlycerolOne-pot, three-component reaction2-Aminonicotinaldehyde, Malononitrile, etc.NoneGood yields in an inexpensive and environmentally benign solvent. rsc.org
Solvent-freeGrinding MethodHydrazine Hydrate, ArylaldehydeIron(III) Chloride HexahydrateHigh efficiency and excellent yields in short reaction times. researchgate.net
Solvent-freeMicrowave IrradiationCyclopentane-1,3-dione, Amines, Malononitrile, o-PhthalaldehydeNoneCatalytic, solvent-free reaction for complex naphthyridines. ekb.eg

Renewable Feedstocks

The use of starting materials derived from renewable biomass is a cornerstone of green chemistry. At present, there are no published studies detailing the synthesis of This compound or the parent 1,8-naphthyridine scaffold from renewable feedstocks. The precursors for these syntheses, such as 2-aminopyridine derivatives, are typically derived from petrochemical sources. Future research in this area would be necessary to develop synthetic pathways that begin from bio-based platform molecules.

While the direct application of these green methodologies to the synthesis of This compound remains an open area of research, the successful use of water, glycerol, and solvent-free conditions for related structures provides a strong foundation for future investigations aimed at developing more sustainable synthetic routes.

Theoretical Basis of Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthyridine Derivatives

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. nih.gov The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular structure.

In ¹H NMR spectroscopy of this compound, the chemical shift (δ), reported in parts per million (ppm), for each of the four aromatic protons is highly influenced by the electronic environment. The electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms causes significant deshielding of the protons, shifting their signals to a lower field (higher ppm values) compared to benzene.

The protons on the naphthyridine core (H-2, H-4, H-6, H-7) form distinct spin systems. The expected chemical shifts and coupling patterns are as follows:

H-2 and H-4: These protons are part of the same pyridine ring. They are expected to show doublet of doublets splitting due to coupling with each other (ortho-coupling, ³J) and with the proton on the other ring (meta-coupling, ⁴J). The strong deshielding effect of the adjacent nitrogen (N-1) and the chlorine at position 5 will influence their exact positions.

H-6 and H-7: These protons are on the second pyridine ring. H-7 is adjacent to N-8 and is expected to be the most downfield proton. It will appear as a doublet of doublets, coupling to H-6 (ortho-coupling) and H-2 (a long-range coupling). H-6 will also be a doublet of doublets, coupling with H-7 and H-4.

The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled protons. Ortho-coupling (³J) is typically in the range of 7-9 Hz, while meta-coupling (⁴J) is smaller, around 2-3 Hz.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
H-2 8.80 - 8.95 d ³J(H2-H4) ≈ 8.5
H-4 7.60 - 7.75 d ³J(H4-H2) ≈ 8.5
H-6 7.80 - 7.95 dd ³J(H6-H7) ≈ 8.0, ⁴J(H6-H4) ≈ 1.5
H-7 9.05 - 9.20 dd ³J(H7-H6) ≈ 8.0, ⁴J(H7-H?) ≈ 1.5

Note: Predicted values are based on data from analogous naphthyridine structures. Actual experimental values may vary.

In ¹³C NMR, each unique carbon atom in this compound produces a distinct signal. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

Carbons bonded to Chlorine (C-3, C-5): These carbons will be significantly downfield due to the direct attachment of the electronegative chlorine atom.

Carbons adjacent to Nitrogen (C-2, C-7, C-8a): These carbons are deshielded by the nitrogen atoms.

Bridgehead Carbon (C-4a): This quaternary carbon will typically have a lower intensity signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted δ (ppm)
C-2 152.0
C-3 135.0
C-4 125.0
C-4a 155.0
C-5 138.0
C-6 123.0
C-7 150.0
C-8a 145.0

Note: Predicted values based on analogous structures. Quaternary carbons (C-3, C-4a, C-5, C-8a) would be confirmed using DEPT or heteronuclear correlation experiments.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled. sdsu.edu For this compound, cross-peaks would be expected between H-2/H-4 and H-6/H-7, confirming the proton arrangement on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It allows for the definitive assignment of the protonated carbons (C-2, C-4, C-6, C-7) by linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.edu It is crucial for identifying the connectivity around quaternary carbons (like C-3, C-5, C-4a, and C-8a) and linking the different spin systems together.

Table 3: Key Predicted HMBC Correlations for this compound

Proton Correlates to Carbon(s)
H-2 C-3, C-4, C-8a
H-4 C-2, C-4a, C-5
H-6 C-5, C-7, C-4a, C-8a
H-7 C-5, C-6, C-8a
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of bonding. For a planar molecule like this compound, NOESY can confirm through-space proximities, such as between H-4 and H-6.
  • Fundamentals of Mass Spectrometry for Molecular Identification and Fragmentation Pathways

    Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

    High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound, HRMS would confirm the molecular formula C₈H₄Cl₂N₂. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.

    Table 4: Predicted HRMS Data for this compound

    Ion Formula Calculated Exact Mass (m/z)
    [M]⁺ (for ²³⁵Cl) C₈H₄³⁵Cl₂N₂ 197.9806
    [M+2]⁺ (for ¹³⁵Cl, ¹³⁷Cl) C₈H₄³⁵Cl³⁷ClN₂ 199.9776
    [M+4]⁺ (for ²³⁷Cl) C₈H₄³⁷Cl₂N₂ 201.9747

    Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation. The analysis of the resulting fragment ions provides evidence for the compound's structure. For halogenated nitrogen heterocycles, common fragmentation pathways include the loss of a halogen atom or a molecule of hydrogen halide (e.g., HCl). asianpubs.orgresearchgate.net Another characteristic fragmentation for nitrogen heterocycles is the loss of a neutral molecule of hydrogen cyanide (HCN). asianpubs.org

    A plausible fragmentation pathway for this compound would begin with the molecular ion [C₈H₄Cl₂N₂]⁺ (m/z 198, using nominal mass).

    Loss of a Chlorine radical: [M - Cl]⁺ → [C₈H₄ClN₂]⁺ (m/z 163)

    Subsequent loss of HCN: [C₈H₄ClN₂]⁺ - HCN → [C₇H₃ClN]⁺ (m/z 136)

    Alternative initial loss of HCl: [M - HCl]⁺ → [C₈H₃ClN₂]⁺ (m/z 162)

    Analyzing these specific losses helps to confirm the presence and location of the chloro-substituents and the naphthyridine core.

    Table 5: Predicted MS/MS Fragmentation Data for this compound

    Parent Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
    198 163 Cl
    198 162 HCl
    163 136 HCN

    Principles of Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Structure Analysis

    Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. These methods probe the quantized vibrational energy levels of a molecule. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, provided the vibration causes a change in the molecular dipole moment. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy difference between the incident and scattered photons corresponds to a vibrational transition. A vibration is Raman-active if it induces a change in the molecular polarizability.

    For this compound, the IR and Raman spectra would be complementary, together providing a comprehensive vibrational fingerprint of the molecule. Key functional groups and structural motifs each possess characteristic vibrational frequencies.

    Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthyridine ring are expected to appear in the region of 3100-3000 cm⁻¹.

    C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings are characteristic and typically observed in the 1650-1450 cm⁻¹ range. These bands are often strong in both IR and Raman spectra.

    Ring Breathing Modes: The collective in-plane and out-of-plane vibrations of the entire naphthyridine ring system give rise to a series of complex bands in the fingerprint region (below 1500 cm⁻¹).

    C-Cl Stretching: The carbon-chlorine stretching vibrations are a key diagnostic feature. Due to the heavier mass of chlorine, these modes are expected to appear at lower frequencies, typically in the 850-550 cm⁻¹ region. The presence of two C-Cl bonds may result in symmetric and asymmetric stretching modes.

    Table 1: Predicted Vibrational Modes for this compound

    Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
    Aromatic C-H Stretch 3100-3000 Medium-Weak Medium
    C=N Stretch 1650-1550 Strong Medium-Strong
    C=C Stretch 1600-1450 Strong Strong
    Ring Breathing Modes 1500-1000 Medium-Strong Medium
    C-H In-Plane Bend 1300-1000 Medium Weak
    C-H Out-of-Plane Bend 900-675 Strong Weak

    X-ray Diffraction Principles for Solid-State Structure Determination

    X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal lattice, one can deduce detailed information about bond lengths, bond angles, and intermolecular interactions.

    Single Crystal X-ray Diffraction for Absolute Configuration and Bond Geometry

    Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of structural detail. To perform this analysis, a high-quality single crystal of this compound, typically less than a millimeter in any dimension, is required. This crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.

    The fundamental principle behind SC-XRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). By collecting a complete set of diffraction data from all possible crystal orientations, the electron density distribution within the unit cell can be mapped. This map is then used to determine the precise coordinates of each atom.

    For this compound, SC-XRD would provide:

    Unambiguous confirmation of the molecular structure , including the positions of the chlorine atoms at the 3 and 5 positions.

    Precise bond lengths and angles for all bonds within the molecule.

    Information on the planarity of the naphthyridine ring system.

    Details of intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which govern the crystal packing.

    Since this compound itself is achiral, the concept of absolute configuration does not apply. However, if a chiral derivative were to be synthesized, SC-XRD using anomalous dispersion effects could be used to determine its absolute stereochemistry.

    Powder X-ray Diffraction for Crystalline Phase Identification

    Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, which consists of a large number of randomly oriented crystallites. Instead of a single diffraction pattern, PXRD produces a characteristic diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).

    The primary applications of PXRD for this compound include:

    Phase Identification: The resulting diffractogram serves as a unique fingerprint for a specific crystalline phase. This allows for the identification of the compound and can be compared to databases or calculated patterns.

    Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is crucial for identifying and characterizing any potential polymorphs of this compound.

    Purity Assessment: PXRD can detect the presence of crystalline impurities in a bulk sample.

    Determination of Unit Cell Parameters: While less precise than SC-XRD, PXRD data can be used to determine the dimensions of the unit cell of a crystalline solid.

    Principles of Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

    Electronic spectroscopy, including UV-Visible absorption and fluorescence/phosphorescence emission, investigates the electronic transitions within a molecule. These techniques provide insights into the electronic structure and photophysical properties of this compound.

    Upon absorption of ultraviolet or visible light, a molecule is promoted from its ground electronic state to an excited electronic state. The 1,8-naphthyridine core is an aromatic heterocycle, and its electronic spectrum is expected to be dominated by π → π* and n → π* transitions.

    π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur at higher energies (shorter wavelengths).

    n → π Transitions:* These involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity and occur at lower energies (longer wavelengths) compared to π → π* transitions. The presence of chlorine atoms, with their electron-withdrawing inductive effects and lone pairs, can influence the energies of these transitions.

    After excitation, the molecule can relax back to the ground state through various pathways, some of which involve the emission of light.

    Fluorescence: This is the spin-allowed emission of a photon from the lowest singlet excited state (S₁) to the ground state (S₀). It is a relatively fast process.

    Phosphorescence: If the excited molecule undergoes intersystem crossing to a triplet state (T₁), it can then relax to the ground state via spin-forbidden emission of a photon. This process is much slower than fluorescence. The presence of heavy atoms like chlorine can enhance the rate of intersystem crossing (the heavy-atom effect), potentially leading to significant phosphorescence.

    Studying the absorption and emission spectra of this compound would reveal its characteristic absorption maxima (λ_max), molar absorptivity, and its capacity for luminescence, providing a detailed picture of its electronic behavior.

    Table 2: Hypothetical Electronic Transition Data for this compound in a Nonpolar Solvent

    Transition Type Typical λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Description
    n → π* ~320-350 < 1,000 Promotion of a nitrogen lone-pair electron to a π* orbital.
    π → π* ~280-310 > 10,000 Promotion of an electron from a π bonding orbital to a π* antibonding orbital.

    Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives and Their Configuration

    Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The most common of these is Electronic Circular Dichroism (ECD), which is a form of absorption spectroscopy.

    The molecule this compound is itself achiral as it possesses a plane of symmetry. Therefore, it will not exhibit any ECD signal. However, chiroptical spectroscopy would become an indispensable tool for the analysis of its chiral derivatives. If, for example, a chiral substituent were introduced to the naphthyridine core, or if the molecule were to adopt a stable, non-planar (atropisomeric) conformation, the resulting enantiomers would have non-superimposable mirror-image structures.

    In such a case, ECD spectroscopy would measure the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. The resulting ECD spectrum consists of positive and negative bands, which are characteristic of the absolute configuration of the molecule.

    The principles of applying ECD to a chiral derivative of this compound would involve:

    Conformational Analysis: The sign and intensity of the ECD bands are highly sensitive to the three-dimensional structure and conformation of the molecule.

    Determination of Absolute Configuration: By comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the chiral derivative can be unambiguously assigned.

    Therefore, while not applicable to the parent compound, ECD is a critical technique in the broader context of the stereochemical analysis of potential chiral analogues of this compound.

    Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

    Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. These methods provide insights into the molecule's geometry, stability, and electronic properties, which are essential for predicting its chemical behavior.

    Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

    Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. irjweb.comresearchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the ground state geometry. irjweb.comias.ac.inderpharmachemica.com This process identifies the most stable arrangement of atoms in the molecule by minimizing its total energy.

    The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's three-dimensional structure and can be used to predict its steric and electronic effects. Furthermore, DFT calculations yield important energetic data, such as the total energy of the molecule, which is a measure of its stability.

    Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

    ParameterPredicted Value
    C3-Cl Bond Length (Å)Value
    C5-Cl Bond Length (Å)Value
    N1-C2 Bond Length (Å)Value
    C2-C3 Bond Length (Å)Value
    C3-C4 Bond Length (Å)Value
    C4-C4a Bond Length (Å)Value
    C4a-N8a Bond Length (Å)Value
    N8a-N8 Bond Length (Å)Value
    N8-C7 Bond Length (Å)Value
    C7-C6 Bond Length (Å)Value
    C6-C5 Bond Length (Å)Value
    C5-C4a Bond Length (Å)Value
    C2-N1-C8a Angle (°)Value
    C2-C3-C4 Angle (°)Value
    C3-C4-C4a Angle (°)Value
    C4-C4a-C5 Angle (°)Value
    C4a-C5-C6 Angle (°)Value
    C5-C6-C7 Angle (°)Value
    C6-C7-N8 Angle (°)Value
    C7-N8-C8a Angle (°)Value

    Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

    Ab Initio Methods for Electronic Configuration and Molecular Orbital Analysis (HOMO/LUMO)

    Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed picture of the electronic configuration and molecular orbitals of this compound. researchgate.netwiley.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. irjweb.comajchem-a.com

    The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity. irjweb.comresearchgate.net The spatial distribution of the HOMO and LUMO can identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized on the naphthyridine ring, while the LUMO may have significant contributions from the chlorine atoms.

    Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

    ParameterPredicted Value (eV)
    HOMO EnergyValue
    LUMO EnergyValue
    HOMO-LUMO GapValue

    Note: The values in this table are hypothetical and would need to be determined by actual ab initio or DFT calculations.

    Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

    Computational methods are invaluable for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.

    NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comlibretexts.orgsigmaaldrich.comcarlroth.com These predictions, when compared with experimental data, can help confirm the structure of the synthesized compound. researchgate.net

    Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra. derpharmachemica.comnih.govnepjol.info This information is useful for identifying the functional groups present in the molecule and for understanding its vibrational modes.

    UV-Vis Maxima: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis). chemrevlett.comresearchgate.net This allows for the prediction of the maximum absorption wavelengths (λmax) and can provide insights into the electronic transitions occurring within the molecule.

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can be used to explore the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. whiterose.ac.uk

    Furthermore, MD simulations are crucial for studying intermolecular interactions. For example, they can be used to investigate how this compound interacts with solvent molecules or with other molecules in a condensed phase. This is particularly relevant for understanding its behavior in solution and for predicting its potential to form aggregates or complexes. researchgate.net

    Computational Studies of Reaction Mechanisms and Transition States

    Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational studies can be used to investigate the pathways of various functionalization reactions.

    Activation Barrier Calculations for Functionalization Reactions

    By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, a critical parameter that determines the rate of the reaction.

    For this compound, calculating the activation barriers for functionalization reactions, such as nucleophilic aromatic substitution at the chloro-substituted positions, would provide valuable information for synthetic chemists. uio.no These calculations can help predict the feasibility of a reaction under certain conditions and can guide the design of more efficient synthetic routes.

    Reaction Pathway Elucidation and Selectivity Prediction

    Theoretical calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. By identifying transition states and intermediates, computational models can elucidate reaction mechanisms and predict the selectivity of various transformations.

    For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for halo-naphthyridines, computational studies can predict the preferred site of attack. The presence of two chlorine atoms at positions 3 and 5, which are not electronically equivalent, presents a question of regioselectivity. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for nucleophilic attack at both the C3 and C5 positions. These calculations typically involve optimizing the geometries of the reactants, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points.

    The relative activation energies for the formation of the Meisenheimer-like intermediates at C3 and C5 can be compared. The pathway with the lower activation barrier is predicted to be the kinetically favored one. Factors influencing this selectivity include the electron-withdrawing effect of the naphthyridine nitrogen atoms and the stability of the resulting intermediates.

    Table 1: Hypothetical DFT Calculation Results for SNAr Reaction Selectivity

    Position of Nucleophilic AttackCalculated Activation Energy (kcal/mol)Predicted Major Product
    C318.5
    C516.25-substituted-3-chloro-1,8-naphthyridine

    Note: The values presented in this table are hypothetical and serve to illustrate the application of computational methods. Actual values would be derived from specific DFT calculations.

    Analysis of Non-Covalent Interactions Involving this compound

    Non-covalent interactions play a crucial role in the solid-state packing of this compound and its interactions with other molecules, such as biological targets or other components in crystal engineering.

    The chlorine atoms in this compound can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The electrophilic character of the chlorine atoms is enhanced by the electron-withdrawing nature of the naphthyridine ring. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. These analyses can identify bond critical points between the chlorine atom and a Lewis base, providing evidence for the existence and strength of the halogen bond.

    The aromatic naphthyridine core of this compound allows for π-π stacking interactions. These interactions are important in the formation of supramolecular assemblies. Computational studies can model the geometry and energetics of these stacked dimers or larger aggregates. The preferred stacking arrangement (e.g., parallel-displaced or T-shaped) can be determined by calculating the interaction energies at various orientations.

    While this compound itself does not have classical hydrogen bond donors, the nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., water, alcohols, or N-H containing compounds), hydrogen bonding networks can be formed. Computational modeling can predict the geometries and strengths of these hydrogen bonds, which are critical in understanding the solvation of the molecule and its interaction with biological macromolecules.

    Cheminformatics Approaches for Structure-Reactivity Relationships

    Cheminformatics utilizes computational methods to analyze large datasets of chemical information, enabling the prediction of properties and reactivity. For a series of substituted 1,8-naphthyridine derivatives, including this compound, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can be developed.

    These models correlate calculated molecular descriptors with experimentally observed activities or properties. For this compound, relevant descriptors could include:

    Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

    Topological descriptors: Molecular connectivity indices, shape indices.

    Steric descriptors: Molecular volume, surface area.

    By building a statistical model based on a training set of compounds, the reactivity or a specific biological activity of new, untested derivatives can be predicted. For example, a QSAR model could be developed to predict the inhibitory activity of a series of 3-substituted-5-chloro-1,8-naphthyridines against a particular enzyme.

    Reactivity and Functionalization of 3,5 Dichloro 1,8 Naphthyridine

    Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Substituents

    The 1,8-naphthyridine (B1210474) ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the attached chlorine atoms susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

    Regioselectivity and Scope of Nucleophile Incorporation

    In 3,5-dichloro-1,8-naphthyridine, the two chlorine atoms are situated in electronically distinct environments. The C5 position is para to one of the ring nitrogens, while the C3 position is ortho and para to the two nitrogen atoms, respectively. This electronic disparity is expected to govern the regioselectivity of nucleophilic attack. Generally, positions that are ortho or para to the electron-withdrawing nitrogen atoms are more activated towards SNAr. Consequently, the C5 position is anticipated to be more reactive towards nucleophilic attack.

    A wide array of nucleophiles can be employed in these reactions, leading to a diverse range of substituted 1,8-naphthyridine derivatives. Common nucleophiles include alkoxides, thiolates, and amines. The specific reaction conditions, such as solvent, temperature, and the nature of the base, can be tailored to optimize the yield and selectivity of the desired product.

    Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound
    NucleophileTypical Reagents and ConditionsExpected Major Product
    Alkoxide (e.g., MeO⁻)NaOMe, MeOH, reflux3-Chloro-5-methoxy-1,8-naphthyridine
    Thiolate (e.g., PhS⁻)PhSH, K₂CO₃, DMF, 100 °C3-Chloro-5-(phenylthio)-1,8-naphthyridine
    Amine (e.g., R₂NH)R₂NH, K₂CO₃ or Cs₂CO₃, Dioxane or Toluene, heat3-Chloro-5-(dialkylamino)-1,8-naphthyridine

    Influence of Steric and Electronic Factors on Reactivity

    The reactivity in SNAr reactions is a delicate interplay of both steric and electronic factors. Electron-withdrawing groups on the nucleophile can decrease its reactivity, while electron-donating groups can enhance it. Similarly, bulky nucleophiles may face steric hindrance, potentially slowing down the reaction rate or influencing the regioselectivity.

    For this compound, the electronic activation at the C5 position generally outweighs steric considerations for moderately sized nucleophiles. However, with very bulky nucleophiles, the less sterically encumbered C3 position might become more accessible, although this is generally less favored electronically. The inherent electronic properties of the naphthyridine ring system play a dominant role in directing the substitution pattern.

    Metal-Catalyzed Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For this compound, these methods provide powerful tools for the selective formation of C-C and C-N bonds, offering access to a vast chemical space.

    Suzuki-Miyaura Coupling for C-C Bond Formation

    The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. In the case of this compound, stepwise or double coupling can be achieved by carefully controlling the reaction conditions. The differential reactivity of the C3 and C5 positions can be exploited to achieve selective mono-arylation. Typically, the more electronically activated C5 position would be expected to react preferentially under milder conditions or with a limited amount of the boronic acid.

    Table 2: Suzuki-Miyaura Coupling of this compound
    Boronic Acid/EsterCatalyst SystemTypical Base and SolventPotential Products
    Arylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₃PO₄ in Dioxane/H₂OMono- and/or Di-arylated 1,8-naphthyridine
    Alkenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ in Toluene/H₂OMono- and/or Di-alkenylated 1,8-naphthyridine

    Sonogashira Coupling for Alkynylation

    The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in introducing alkynyl moieties onto the 1,8-naphthyridine scaffold. Similar to the Suzuki-Miyaura coupling, regioselective mono-alkynylation at the C5 position is anticipated to be achievable under controlled conditions, followed by a second coupling at the C3 position if desired.

    Buchwald-Hartwig Amination for N-Arylation

    The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a direct route to N-arylated 1,8-naphthyridine derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and functional group tolerance. The electronically favored C5 position is the likely site for initial amination.

    Table 3: Buchwald-Hartwig Amination of this compound
    AmineCatalyst System (Precatalyst/Ligand)Typical Base and SolventPotential Products
    Primary or Secondary AminePd₂(dba)₃ / BINAP or XPhosNaOtBu or Cs₂CO₃ in Toluene or DioxaneMono- and/or Di-aminated 1,8-naphthyridine
    AnilinePd(OAc)₂ / RuPhosK₃PO₄ in tBuOHMono- and/or Di-anilino-1,8-naphthyridine

    Heck, Stille, and Negishi Coupling Considerations

    Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the reactivity of the C-Cl bonds is a key consideration in reactions like the Heck, Stille, and Negishi couplings.

    Heck Coupling : This reaction couples the aryl halide with an alkene. While aryl chlorides are generally less reactive than bromides or iodides, specialized catalyst systems can facilitate the reaction. The electron-deficient nature of the naphthyridine ring can enhance the oxidative addition step, making the C-Cl bonds susceptible to coupling under appropriate conditions.

    Stille Coupling : Involving the reaction of the dichloro-naphthyridine with an organotin reagent, the Stille coupling is known for its tolerance of a wide range of functional groups. The challenge often lies in the toxicity of the tin reagents. The reaction would proceed via a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

    Negishi Coupling : This reaction utilizes organozinc reagents, which are more reactive than organoboron (Suzuki) or organotin (Stille) compounds. This increased reactivity can be advantageous for coupling with less reactive aryl chlorides. However, organozinc reagents are sensitive to moisture and air, requiring stringent reaction conditions.

    The primary challenge in these reactions is controlling selectivity between the C3 and C5 positions. The electronic environment of these positions is similar, which can lead to mixtures of mono- and di-substituted products. Achieving selective mono-substitution often requires careful control of stoichiometry and reaction conditions.

    Electrophilic Aromatic Substitution on the Naphthyridine Core

    Electrophilic Aromatic Substitution (SEAr) is a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org The 1,8-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivation is even more pronounced upon protonation or coordination to a Lewis acid, which is often required to generate the electrophile. wikipedia.org

    Consequently, the 1,8-naphthyridine core is highly resistant to classical SEAr reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org Attempting these reactions typically requires harsh conditions and often results in low yields or no reaction at all. For example, direct nitration of pyridine (B92270) is nearly impossible, and the 1,8-naphthyridine system is expected to be similarly unreactive. wikipedia.org The two chlorine atoms already present on the ring further deactivate it towards electrophilic attack. Therefore, SEAr is generally not a viable strategy for the further functionalization of the this compound core.

    Directed Ortho-Metalation (DoM) Strategies for Further Functionalization

    Directed Ortho-Metalation (DoM) is a powerful alternative to SEAr for functionalizing electron-poor aromatic and heteroaromatic systems. wikipedia.org This strategy involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting organolithium species can then be trapped with various electrophiles.

    For the 1,8-naphthyridine scaffold, the ring nitrogen atoms can act as endogenous DMGs, directing lithiation to the adjacent C2 and C7 positions. However, a significant competing reaction is the nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring. harvard.edu To circumvent this, highly hindered lithium amide bases, such as lithium tetramethylpiperidide (LTMP), are often employed. unblog.fr

    In the case of this compound, the available C-H positions for DoM are at C2, C4, C6, and C7. The chlorine atoms and the nitrogen atoms will cooperatively or competitively direct the metalation.

    C2 and C7 positions: These are ortho to the N1 and N8 atoms, respectively, making them primary targets for deprotonation.

    C4 and C6 positions: These are ortho to the chlorine atoms at C3 and C5. Halogens can also act as weak directing groups.

    Research on the related naphthalene-1,8-diamide system has shown that mono- and di-anionic species can be generated using sec-BuLi/TMEDA, leading to substitution at the 2- and 2,7-positions. nih.gov A similar strategy could potentially be applied to this compound to achieve functionalization at the C-H positions.

    Potential DoM Reaction Sites:

    Position Directing Group(s) Feasibility
    C2 N1 (strong) High
    C4 C3-Cl (weak), N8 (remote) Moderate
    C6 C5-Cl (weak), N1 (remote) Moderate

    | C7 | N8 (strong) | High |

    Reduction and Oxidation Chemistry of the Naphthyridine System

    Reduction: The 1,8-naphthyridine ring system can undergo reduction under various conditions. Catalytic hydrogenation is a common method for reducing the aromatic rings.

    Partial Reduction: Using catalysts like palladium on charcoal, 1,8-naphthyridine can be selectively reduced to the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridine. nih.govthieme-connect.com Asymmetric hydrogenation using chiral ruthenium diamine complexes has also been developed to produce chiral tetrahydro-1,8-naphthyridines with high enantioselectivity. nih.govfigshare.com For this compound, this reaction would likely yield 3,5-dichloro-1,2,3,4-tetrahydro-1,8-naphthyridine, although concurrent hydrodehalogenation (replacement of Cl with H) is a possible side reaction depending on the catalyst and conditions.

    Full Reduction: More forcing conditions, such as reduction with sodium in ethanol (B145695) or using platinum oxide in acid, can lead to the fully saturated decahydro-1,8-naphthyridine.

    Oxidation: The nitrogen atoms in the 1,8-naphthyridine ring are susceptible to oxidation, typically forming N-oxides. Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a standard method for this transformation. For this compound, oxidation could potentially lead to the mono-N-oxide (at N1 or N8) or the di-N-oxide. The formation of N-oxides can alter the reactivity of the ring system, for example, by making it more susceptible to certain nucleophilic substitution reactions.

    Cycloaddition and Pericyclic Reactions Involving the Naphthyridine Scaffold

    Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The electron-deficient nature of the 1,8-naphthyridine ring makes it a potential candidate for certain types of cycloadditions.

    Diels-Alder Reactions: In a standard Diels-Alder reaction, the naphthyridine system would be a poor diene due to its aromaticity and electron-deficient character. However, it could potentially act as a dienophile in reactions with electron-rich dienes. More likely is its participation in inverse-electron-demand Diels-Alder reactions, where the electron-poor naphthyridine (as the diene component) reacts with an electron-rich dienophile.

    1,3-Dipolar Cycloadditions: Research has shown that 1,3-dipolar cycloaddition reactions can occur with naphthyridinium ylides. For example, naphthyridinium dicyanomethylides react with dimethyl acetylenedicarboxylate (B1228247) to form novel pyrrolonaphthyridines. sci-hub.se This indicates that derivatization of the this compound nitrogen atoms to form ylides could open pathways for cycloaddition chemistry.

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 1,8-naphthyridine scaffold itself can be used as a ligand to support bimetallic copper catalysts used in CuAAC reactions, highlighting its strong coordinating ability. acs.org

    Photochemical Reactivity and Transformations of this compound

    The photochemical reactivity of aza-aromatic compounds can lead to a variety of transformations, including rearrangements, additions, and substitutions. researchgate.netrsc.org For halogenated aza-aromatics like this compound, irradiation with UV light could induce several processes.

    Homolytic Cleavage of C-Cl bond: A primary photochemical event could be the homolytic cleavage of a carbon-chlorine bond to generate a naphthyridinyl radical and a chlorine radical. These reactive intermediates could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or radical-radical coupling.

    Photoreduction/Hydrodehalogenation: In the presence of a suitable hydrogen donor, the photochemically generated naphthyridinyl radical can abstract a hydrogen atom, leading to the net replacement of a chlorine atom with hydrogen.

    Photoinduced Rearrangements: Some dihydropyridine (B1217469) derivatives are known to undergo photochemical rearrangements, such as the di-π-methane rearrangement, upon irradiation. rsc.org While this compound is fully aromatic, excited states might exhibit reactivity patterns that lead to skeletal rearrangements or isomerizations.

    Photosubstitution: In some cases, irradiation can promote nucleophilic substitution of a halide on an aromatic ring, a process known as photosubstitution (SNAr). This could potentially allow for the introduction of nucleophiles onto the naphthyridine core under photochemical conditions.

    The specific outcome of irradiating this compound would depend heavily on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reagents.

    Applications of 3,5 Dichloro 1,8 Naphthyridine in Advanced Materials and Chemical Synthesis Non Clinical Focus

    Role as a Versatile Synthetic Intermediate and Privileged Scaffold

    Dichloro-1,8-naphthyridines serve as crucial building blocks in organic synthesis due to the reactive nature of their carbon-chlorine bonds. The two chlorine atoms on the naphthyridine core can be sequentially or simultaneously replaced through various cross-coupling reactions, providing a powerful platform for creating diverse and complex molecules. The 1,8-naphthyridine (B1210474) framework itself is considered a "privileged scaffold" because its rigid, planar structure and embedded nitrogen atoms are ideal for creating ligands and functional materials.

    Precursor for Diverse Heterocyclic Libraries

    The reactivity of the chlorine substituents makes dichloro-1,8-naphthyridines, such as the 2,7-dichloro isomer, excellent precursors for generating libraries of substituted heterocyclic compounds. The differential reactivity of the chloro groups can be exploited to achieve mono- or di-substitution, leading to a wide array of derivatives from a single starting material.

    Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the Suzuki-Miyaura reaction allows for the synthesis of 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines in high yields from 2,7-dichloro-1,8-naphthyridine researchgate.net. This method is highly versatile, accommodating a variety of boronic acids to introduce different aryl or alkenyl groups.

    Similarly, Pd-catalyzed amidation reactions provide a route to 2,7-diamido-1,8-naphthyridines. Both symmetric and non-symmetric diamides can be synthesized with good functional-group tolerance nih.gov. The ability to perform monoamidation selectively, followed by a different reaction at the second chlorine site, further expands the diversity of the resulting chemical library nih.gov.

    Table 1: Examples of Cross-Coupling Reactions using 2,7-Dichloro-1,8-naphthyridine

    Reaction Type Reagents/Catalyst Product Type Reference
    Suzuki-Miyaura Arylboronic acid, Pd catalyst 2,7-Diaryl-1,8-naphthyridines researchgate.net
    Suzuki-Miyaura Alkenylboronic acid, Pd catalyst 2,7-Dialkenyl-1,8-naphthyridines researchgate.net

    Building Block for Complex Polycyclic Architectures

    Applications in Catalysis and Ligand Design

    The unique arrangement of the two nitrogen atoms in the 1,8-naphthyridine core makes it an exceptional bidentate N-donor ligand. The nitrogen lone pairs are pre-organized for chelation to a metal center, forming a stable five-membered ring. This structural feature is highly sought after in the design of ligands for transition metal catalysis.

    N-Donor Ligands in Transition Metal Catalysis (e.g., Cross-Coupling, Polymerization)

    Derivatives of 1,8-naphthyridine are extensively used to create ligands for a variety of transition metals, including palladium, platinum, copper, and manganese anu.edu.auanu.edu.auescholarship.orgntu.edu.tw. The substituents at the 2- and 7-positions (adjacent to the nitrogen atoms) can be modified to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity.

    These ligands are particularly effective in forming bimetallic complexes, where two metal centers are held in close proximity anu.edu.auanu.edu.au. This proximity can facilitate metal-metal cooperativity, leading to enhanced catalytic performance in reactions such as alcohol dehydrogenation and other multi-electron transformations flinders.edu.au. The rigid naphthyridine backbone ensures that the metal centers maintain a specific distance and orientation, which is crucial for their cooperative function.

    Table 2: Metal Complexes with 1,8-Naphthyridine-Based Ligands

    Metal Ligand Type Complex Type Application Area Reference
    Palladium Proton-Responsive Phosphine-Naphthyridine Bimetallic Pd(II) Pre-catalyst anu.edu.auflinders.edu.au
    Platinum Proton-Responsive Phosphine-Naphthyridine Bimetallic Pt(II) Pre-catalyst anu.edu.auflinders.edu.au
    Manganese 2,7-disubstituted-1,8-naphthyridine Bimetallic Mn(0) Model for Cooperativity anu.edu.au

    Organocatalytic Systems Incorporating Naphthyridine Units

    While the primary application in catalysis is as ligands for metals, the basicity of the nitrogen atoms in the 1,8-naphthyridine ring suggests potential for their use in organocatalysis. The nitrogen atoms can act as Brønsted or Lewis bases to activate substrates. For instance, in reactions requiring a basic catalyst, the naphthyridine core could serve this role. Although specific studies employing 3,5-dichloro-1,8-naphthyridine as an organocatalyst are not prominent, the fundamental properties of the scaffold are aligned with those needed for certain organocatalytic transformations.

    Functional Materials Science Applications

    The rigid, planar, and electron-deficient nature of the 1,8-naphthyridine ring system makes it an attractive component for functional organic materials, particularly in the field of optoelectronics.

    Substituted 1,8-naphthyridines, especially those with extended π-conjugation, can exhibit strong fluorescence. For example, 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine, synthesized from 2,7-dichloro-1,8-naphthyridine, displays strong blue fluorescence with a high quantum yield researchgate.net. By systematically varying the aryl groups attached to the naphthyridine core, the emission color and other photophysical properties can be fine-tuned.

    This tunability makes these compounds promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). Research has demonstrated that 1,8-naphthyridine oligomers possess high thermal stability, reversible electrochemical reduction, and high electron affinities, which are all desirable properties for materials used in OLEDs researchgate.net. They have been successfully incorporated into single-layer OLEDs, producing yellow to white-pink light with good performance metrics researchgate.net. Furthermore, 1,8-naphthyridine derivatives have been developed as fluorescent probes capable of detecting changes in the polarity of their microenvironment, an application relevant to materials and biological sensing rsc.org.

    Table 3: Compound Names Mentioned

    Compound Name
    This compound
    2,7-Dichloro-1,8-naphthyridine
    2,7-Diamido-1,8-naphthyridines
    2,7-Diaryl-1,8-naphthyridines
    2,7-Dialkenyl-1,8-naphthyridines
    2,7-bis(4-methoxyphenyl)-1,8-naphthyridine
    Palladium(II) acetate
    Xantphos

    Components in Organic Electronic Devices (e.g., OLEDs, OPVs)

    A review of the scientific literature indicates a lack of specific studies detailing the use of this compound as a component in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

    However, the parent 1,8-naphthyridine scaffold is recognized for its electron-deficient nature, making its derivatives potential candidates for electron-transporting materials (ETMs) in OLEDs. For instance, structurally related naphthyridine-based materials have been designed and synthesized, demonstrating high electron mobility and suitability for use in red, green, and blue phosphorescent OLED devices. nih.gov The inherent photophysical properties of the 1,8-naphthyridine rigid ring structure make it a versatile platform in optoelectronics. researchgate.net The introduction of chloro-substituents, as in this compound, would be expected to modulate the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which could influence charge injection and transport. Nevertheless, specific research to synthesize and characterize this compound for these purposes has not been reported in the available literature.

    Framework Materials (e.g., MOFs, COFs) and Porous Solids

    There is no specific mention in the current scientific literature of this compound being utilized as a ligand or building block for the construction of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), or other porous solids.

    The nitrogen atoms within the 1,8-naphthyridine ring system make it an effective bidentate chelating ligand for metal ions, a fundamental characteristic for the design of MOFs. digitallibrary.co.in The utility of MOFs stems from their ordered, porous structures, which are assembled from organic ligands and inorganic metal nodes. rsc.org Halogenated organic linkers are frequently used in the synthesis of framework materials to modify pore size, chemical environment, and functionality. While the 3,5-dichloro substitution pattern offers potential sites for further functionalization or for influencing the framework's properties through halogen bonding, its specific incorporation into MOFs or COFs has not been documented.

    Chemo-Sensors for Environmental or Industrial Applications (excluding biological detection)

    Specific research on the application of this compound as a chemo-sensor for environmental or industrial targets is not available in the published literature. The broader class of 1,8-naphthyridine derivatives is known for its rich photophysical properties, which are often exploited in the development of fluorescent sensors for detecting metal ions and other analytes. researchgate.net The fluorescence of these compounds can be modulated by interactions with specific chemical species, leading to a detectable signal. While halogenation can influence the photophysical and binding properties of a molecule, dedicated studies to harness these effects in this compound for non-biological sensing applications have not been reported.

    pH-Responsive and Stimuli-Responsive Materials

    There are no specific studies available that describe the incorporation of this compound into pH-responsive or other stimuli-responsive materials. The 1,8-naphthyridine core contains two pyridine-like nitrogen atoms, which can be protonated in acidic conditions. This inherent pH sensitivity could potentially be used to create materials that change their properties, such as solubility or conformation, in response to changes in pH. However, the development and characterization of materials specifically leveraging the 3,5-dichloro derivative for this purpose have not been documented.

    Supramolecular Chemistry and Self-Assembly

    Self-Assembled Systems Based on Naphthyridine Motifs

    There is no research available detailing the self-assembly of this compound into discrete supramolecular structures or extended architectures. The planarity and potential for hydrogen bonding and π-π stacking make the 1,8-naphthyridine unit a viable candidate for programming self-assembling systems. Altering the core by adding substituents, such as chloro groups, would be expected to influence intermolecular interactions and thus direct the assembly process. However, studies specifically investigating the self-assembly behavior of the 3,5-dichloro derivative have not been reported.

    Use in Agrochemical Research as Synthetic Precursors (excluding direct human/animal application)

    The 1,8-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry and has also garnered attention in the field of agrochemical research due to its diverse biological activities. Synthetic derivatives of 1,8-naphthyridine have been investigated for their potential as pesticides. The inherent reactivity of halogenated heterocyclic compounds makes them valuable starting materials for the synthesis of more complex molecules with desired biological properties.

    While direct and extensive research specifically detailing the use of this compound as a precursor for commercial agrochemicals is not widely documented in publicly available literature, its chemical structure suggests its potential as a versatile synthetic intermediate. The presence of two chlorine atoms on the naphthyridine ring provides reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. These chemical transformations are fundamental in the construction of a diverse library of substituted 1,8-naphthyridine derivatives.

    In the broader context of agrochemical development, research has demonstrated that the 1,8-naphthyridine core can be incorporated into molecules with insecticidal properties. For instance, novel 1,8-naphthyridine derivatives have been synthesized and evaluated for their insecticidal activity against pests like cowpea aphids (Aphis craccivora). Although these studies may not explicitly start from this compound, they establish the potential of the 1,8-naphthyridine scaffold in the design of new insecticides. The functionalization of such scaffolds, a process for which this compound is well-suited, is a key strategy in the discovery of new and effective crop protection agents.

    The development of novel herbicides is another area where 1,8-naphthyridine derivatives have been explored. Patented research has disclosed novel herbicidal nih.govrsc.org-naphthyridines for controlling weeds in crops. While the specific synthetic pathways from this compound are not detailed in these documents, the core structure is deemed valuable for herbicidal activity. The chlorine substituents on the this compound molecule could be strategically replaced to introduce various functional groups, thereby modulating the herbicidal efficacy and selectivity of the resulting compounds.

    The general approach in agrochemical research involves the synthesis of a multitude of derivatives of a core scaffold to screen for biological activity. The reactivity of the C-Cl bonds in this compound allows for the systematic introduction of different substituents at the 3 and 5 positions. This systematic modification is crucial for structure-activity relationship (SAR) studies, which aim to identify the chemical features that optimize the desired agrochemical properties, be it insecticidal, fungicidal, or herbicidal activity.

    Mechanistic Studies Involving 3,5 Dichloro 1,8 Naphthyridine

    Investigation of Reaction Kinetics and Thermodynamics in Functionalization Pathways

    The functionalization of the 3,5-Dichloro-1,8-naphthyridine core is anticipated to primarily proceed through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms act as leaving groups. A detailed investigation into the kinetics and thermodynamics of these pathways is essential for controlling the regioselectivity and efficiency of such transformations.

    Kinetic studies would typically involve monitoring the reaction progress over time under various conditions (temperature, concentration of reactants, solvent polarity) to determine the rate law and calculate the rate constants. For instance, in a hypothetical reaction with a generic nucleophile (Nu), the rate equation is expected to follow a second-order law: Rate = k[this compound][Nu].

    Thermodynamic analysis, on the other hand, would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the reaction. These parameters can be determined experimentally through calorimetry or computationally using quantum chemical methods. A negative ΔG would indicate a spontaneous reaction, while the values of ΔH and ΔS would provide insights into the bond-breaking and bond-forming processes and the degree of disorder in the system, respectively.

    Table 1: Hypothetical Kinetic and Thermodynamic Data for the Nucleophilic Substitution of this compound with a Generic Nucleophile

    ParameterValueUnitsSignificance
    Rate Constant (k) at 298 KValue not availableM-1s-1Indicates the reaction rate.
    Activation Energy (Ea)Value not availablekJ/molThe minimum energy required for the reaction to occur.
    Enthalpy of Reaction (ΔH)Value not availablekJ/molHeat absorbed or released during the reaction.
    Entropy of Reaction (ΔS)Value not availableJ/(mol·K)Change in the degree of disorder.
    Gibbs Free Energy of Reaction (ΔG)Value not availablekJ/molIndicates the spontaneity of the reaction.

    Elucidation of Catalytic Cycles in Metal-Mediated Transformations

    Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of haloaromatic compounds. The elucidation of the catalytic cycles in these transformations involving this compound is key to optimizing reaction conditions and catalyst selection.

    A typical catalytic cycle for a Suzuki coupling, for instance, would involve the following key steps:

    Oxidative Addition: The active palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.

    Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, replacing one of the chloro ligands.

    Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

    Mechanistic studies to elucidate these cycles would employ a combination of techniques, including in-situ spectroscopy (e.g., NMR, IR) to identify reaction intermediates, kinetic studies to determine the rate-determining step, and computational modeling (e.g., Density Functional Theory - DFT) to map out the potential energy surface of the reaction.

    Table 2: Key Intermediates in a Hypothetical Palladium-Catalyzed Suzuki Coupling of this compound

    IntermediateStructureRole in Catalytic Cycle
    Pd(0) CatalystLnPd(0)Active catalytic species.
    Oxidative Addition Product(3,5-dichloro-1,8-naphthyridin-x-yl)Pd(L)nClFormed after the insertion of Pd(0) into a C-Cl bond.
    Transmetalation Complex(3,5-dichloro-1,8-naphthyridin-x-yl)Pd(L)nRFormed after the transfer of the R group from the organoboron reagent.

    Note: The structures and intermediates are generalized. The actual species would depend on the specific ligands (L) and reaction conditions.

    Photophysical Processes and Energy Transfer Mechanisms

    The photophysical properties of 1,8-naphthyridine (B1210474) derivatives make them interesting candidates for applications in organic electronics and photochemistry. Understanding the excited state dynamics and energy transfer mechanisms of this compound is crucial for designing molecules with specific photophysical functions.

    Excited State Dynamics and Decay Pathways

    Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent de-excitation can occur through several pathways:

    Fluorescence: Radiative decay from the lowest singlet excited state (S1) to the ground state (S0).

    Intersystem Crossing: Non-radiative transition from a singlet excited state to a triplet excited state (T1).

    Phosphorescence: Radiative decay from the lowest triplet excited state (T1) to the ground state (S0).

    Internal Conversion: Non-radiative decay between states of the same spin multiplicity.

    Photochemical Reaction: The excited state undergoes a chemical transformation.

    Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are employed to study the lifetimes and dynamics of these excited states.

    Intermolecular Energy Transfer and Photosensitization Mechanisms

    In the presence of other molecules, an excited this compound molecule can transfer its energy to an acceptor molecule. This process, known as photosensitization, can occur through two primary mechanisms:

    Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole coupling mechanism.

    Dexter Energy Transfer: A short-range electron exchange mechanism.

    The efficiency of these energy transfer processes depends on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation.

    Table 3: Predicted Photophysical Properties of this compound

    PropertyPredicted CharacteristicSignificance
    Absorption Maximum (λmax)UV regionCorresponds to the S0 → Sn transition.
    Emission Maximum (λem)Blue-shifted relative to unsubstituted 1,8-naphthyridineThe electron-withdrawing nature of chlorine atoms can influence the emission wavelength.
    Fluorescence Quantum Yield (ΦF)Likely lowHeavy atoms like chlorine can promote intersystem crossing, reducing fluorescence.
    Excited State Lifetime (τ)Nanosecond rangeThe duration of the excited state.

    Note: These are predicted properties based on the general effects of halogen substitution on aromatic systems. Experimental data is needed for confirmation.

    Electron Transfer Mechanisms in Redox Reactions

    The electron-rich nitrogen atoms and the π-system of the 1,8-naphthyridine ring suggest that this compound can participate in redox reactions. Understanding the electron transfer mechanisms is important for its application in electrochemistry and materials science.

    Electron transfer can proceed through two main pathways:

    Outer-Sphere Electron Transfer: The electron transfer occurs between two separate molecules without the formation of a covalent bond. The rate of this process is described by Marcus theory.

    Inner-Sphere Electron Transfer: The electron transfer is mediated by a bridging ligand that connects the two redox centers.

    Cyclic voltammetry is a common electrochemical technique used to study the redox properties of molecules and to gain insights into the electron transfer kinetics.

    Detailed Analysis of Non-Covalent Interaction Mechanisms in Supramolecular Systems

    Non-covalent interactions play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures. For this compound, the presence of chlorine atoms and the aromatic system provides opportunities for various non-covalent interactions.

    A detailed analysis of the crystal structure of this compound or its co-crystals would reveal the nature and geometry of these interactions. Halogen bonding, where the chlorine atom acts as an electrophilic "σ-hole" donor to a nucleophilic region on an adjacent molecule, is a particularly important interaction to consider. mdpi.com Other significant non-covalent forces would include π-π stacking interactions between the aromatic rings and hydrogen bonding if suitable donor or acceptor groups are present in a co-former.

    Computational tools like Hirshfeld surface analysis and DFT calculations can be used to visualize and quantify these weak interactions, providing insights into the stability and packing of the supramolecular assembly. researchgate.netdntb.gov.ua For instance, the formation of supramolecular double helices has been observed in co-crystals of 2,2'-bi(1,8-naphthyridine) with dihalotetrafluorobenzenes, driven by bifurcated halogen bonds and π-π stacking. mdpi.com

    Table 4: Potential Non-Covalent Interactions Involving this compound

    Interaction TypeDescriptionPotential Role in Supramolecular Assembly
    Halogen BondingInteraction between the electrophilic region of a chlorine atom and a nucleophile.Directional interaction that can guide the formation of specific architectures.
    π-π StackingAttractive interaction between aromatic rings.Contributes to the stabilization of layered or columnar structures.
    C-H···N Hydrogen BondingWeak hydrogen bond between a C-H donor and a naphthyridine nitrogen acceptor.Can influence the packing and conformation of molecules.
    C-H···Cl Hydrogen BondingWeak hydrogen bond between a C-H donor and a chlorine acceptor.Further contributes to the overall stability of the crystal lattice.

    Dynamics and Energetics of Halogen Bonding

    The study of the dynamics and energetics of halogen bonding provides fundamental insights into the strength, directionality, and nature of these interactions. For this compound, the chlorine atoms can act as halogen bond donors, interacting with electron-donating atoms (Lewis bases) such as nitrogen, oxygen, or sulfur in other molecules.

    Computational studies are a primary tool for elucidating the energetic landscape of these interactions. Density Functional Theory (DFT) calculations can be employed to model the geometry and interaction energies of complexes formed between this compound and various halogen bond acceptors. These calculations help in understanding the influence of the electron-withdrawing nature of the naphthyridine ring on the strength of the halogen bonds formed by the chlorine atoms.

    Table 1: Theoretical Interaction Energies of Halogen-Bonded Complexes

    Halogen Bond AcceptorMethodInteraction Energy (kcal/mol)
    Pyridine (B92270)DFT/B3LYP-D3-3.5
    AcetoneDFT/B3LYP-D3-2.8
    ThiopheneDFT/B3LYP-D3-3.1

    Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound were not found in the public domain.

    Experimentally, techniques such as X-ray crystallography can provide definitive evidence of halogen bonding in the solid state, revealing precise bond lengths and angles. In solution, NMR spectroscopy is a powerful tool to study the dynamics of these interactions. Titration experiments, monitored by changes in the chemical shifts of protons or other nuclei upon complex formation, can be used to determine association constants, which are directly related to the Gibbs free energy of the interaction.

    Mechanisms of Molecular Recognition

    Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The 1,8-naphthyridine scaffold is a well-known motif in supramolecular chemistry due to its defined geometry and the presence of nitrogen atoms that can act as hydrogen bond acceptors. The addition of chlorine atoms in the 3 and 5 positions introduces the potential for halogen bonding to play a significant role in molecular recognition events.

    The mechanism of molecular recognition involving this compound would likely involve a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The nitrogen atoms of the naphthyridine ring can form hydrogen bonds with suitable donor molecules. Simultaneously, the chlorine atoms can engage in halogen bonding with electron-rich sites on a guest molecule. The aromatic nature of the naphthyridine ring also allows for π-π stacking interactions with other aromatic systems.

    Table 2: Key Non-Covalent Interactions in Molecular Recognition

    Interaction TypeDonor/Acceptor on this compoundPotential Guest Moieties
    Halogen BondingChlorine atoms (Donors)Lewis basic atoms (N, O, S)
    Hydrogen BondingNaphthyridine Nitrogens (Acceptors)Hydrogen bond donors (e.g., -OH, -NH)
    π-π StackingNaphthyridine aromatic systemAromatic rings

    Note: This table is a general representation of potential interactions and is not based on specific experimental data for this compound.

    The interplay and cooperativity of these different non-covalent interactions would dictate the selectivity and affinity of this compound for specific guest molecules. The pre-organization of the binding sites on the rigid naphthyridine framework can also contribute to enhanced molecular recognition. Detailed mechanistic studies, often involving a combination of experimental techniques like NMR spectroscopy, isothermal titration calorimetry (ITC), and computational modeling, are necessary to fully understand the intricacies of molecular recognition by this compound.

    Emerging Research Directions and Future Challenges for 3,5 Dichloro 1,8 Naphthyridine

    Development of Novel and More Sustainable Synthetic Methodologies

    The synthesis of naphthyridine derivatives has traditionally relied on classic condensation reactions, such as the Friedländer synthesis. acs.org However, the growing emphasis on green chemistry is steering research towards more sustainable and efficient methods.

    Multicomponent Reactions (MCRs): MCRs are becoming a powerful tool for constructing complex molecular scaffolds like 1,8-naphthyridine (B1210474) in a single step, which improves atom economy and reduces waste. docksci.comrsc.org Adapting these one-pot strategies for the synthesis of specifically substituted precursors to 3,5-dichloro-1,8-naphthyridine is a key research direction.

    Catalyst Innovation: The use of inexpensive, reusable, and environmentally benign catalysts is a major focus. For instance, ionic liquids have demonstrated remarkable catalytic activity in Friedländer reactions for synthesizing 1,8-naphthyridines, sometimes leading to exclusive products with unsymmetrical ketones. acs.org Similarly, organocatalysts like L-proline have been used to catalyze the efficient one-pot synthesis of related benzo[b] docksci.comresearchgate.netnaphthyridine derivatives. docksci.com

    Alternative Energy Sources: Sonochemical methods, which use ultrasonic irradiation, offer an environmentally friendly protocol that can lead to improved reaction rates and yields in the synthesis of 1,8-naphthyridine derivatives. ekb.eg Microwave-assisted synthesis is another area being explored to accelerate reaction times and improve efficiency.

    Synthetic MethodologyKey AdvantagesRelevance to this compound
    Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity. rsc.orgPotential for streamlined synthesis of the core structure from simple precursors.
    Ionic Liquid CatalysisReusability, high efficiency, potential for regioselectivity. acs.orgGreener alternative to traditional acid/base catalysts in Friedländer-type syntheses.
    SonochemistryFaster reaction rates, higher yields, environmentally benign. ekb.egEnergy-efficient method to accelerate the formation of the naphthyridine ring.
    OrganocatalysisLow toxicity, readily available, metal-free. docksci.comSustainable approach for key bond-forming steps in the synthetic pathway.

    Exploration of Underexplored Reactivity Modes and Selective Functionalization

    The reactivity of the 1,8-naphthyridine core is similar in some respects to quinoline (B57606), involving reactions like electrophilic substitution and nucleophilic substitution. nih.gov For this compound, the primary focus is on the selective functionalization of the C-Cl bonds.

    Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) are highly effective for functionalizing chloro-substituted heterocycles. nih.gov Research is focused on developing catalytic systems that can differentiate between the C3 and C5 positions. This could involve leveraging subtle differences in steric or electronic environments or employing sequential, controlled reactions. For example, in the related 3,5,8-trichloro-BODIPY system, regioselective Stille coupling at the 8-position can be achieved, followed by functionalization at the 3- and 5-positions. nih.gov Similar strategies involving stepwise and controlled replacement of the chlorine atoms are a key avenue of exploration for this compound.

    Integration into Advanced Multi-Functional Materials and Devices

    The rigid, planar structure and electron-deficient nature of the 1,8-naphthyridine ring make it an attractive component for advanced materials. Naphthyridine-based polymers have already been explored as functional materials for electronics. nih.gov The introduction of chlorine atoms at the 3 and 5 positions provides a platform for creating highly tailored materials.

    Future research will likely focus on incorporating the this compound unit into:

    Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The dichloro- intermediate allows for the attachment of various functional groups to tune the electronic and photophysical properties.

    Sensors: The nitrogen atoms of the naphthyridine ring can act as metal chelators. researchgate.net Functionalized derivatives could be designed as selective chemosensors for detecting specific metal ions or other analytes.

    Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate nature of the 1,8-naphthyridine ligand can be exploited to construct complex, porous materials with potential applications in gas storage, catalysis, and separation.

    Application of Machine Learning and Artificial Intelligence in Naphthyridine Design and Synthesis

    Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. lanl.gov For this compound and its derivatives, these computational tools offer significant potential.

    Predictive Modeling: ML models can be trained on existing reaction data to predict the outcomes of new reactions, including identifying optimal conditions for the selective functionalization of one chlorine atom over the other. atomwise.com

    Retrosynthesis and Pathway Design: AI platforms can analyze the structure of a complex target molecule containing the naphthyridine core and propose viable synthetic routes. lanl.gov For example, neural networks trained on vast databases of chemical reactions can suggest novel and efficient pathways to complex derivatives starting from this compound. lanl.gov

    De Novo Design: AI can be used to design novel 1,8-naphthyridine derivatives with specific desired properties (e.g., for materials or medicinal applications) by generating new molecular structures and predicting their characteristics. lanl.gov

    AI/ML ApplicationPotential Impact on this compound Research
    Predictive ReactivityAccelerates the discovery of conditions for regioselective C-Cl functionalization.
    Automated Synthesis PlanningIdentifies more efficient and sustainable synthetic routes to complex derivatives. lanl.gov
    De Novo Molecular DesignGenerates novel structures with optimized properties for materials or therapeutic use.

    Challenges in Regioselective Control and Orthogonal Functionalization

    The primary challenge in the chemistry of this compound is achieving regioselective functionalization. The electronic properties of the C3 and C5 positions are very similar, making it difficult for a catalyst or reagent to distinguish between them.

    Regioselectivity: Developing methods to reliably functionalize either the C3 or C5 position while leaving the other untouched is a major hurdle. This requires a deep understanding of the subtle electronic and steric differences and the development of highly selective catalysts. Strategies may include the use of directing groups, which have been successful in controlling regioselectivity in other heterocyclic systems like quinolines and indoles. nih.govmdpi.com

    Orthogonal Functionalization: A related challenge is the ability to introduce two different functional groups at the C3 and C5 positions in a controlled, sequential manner. This requires "orthogonal" chemical handles—reactive sites that can be addressed independently without interfering with each other. Developing protecting group strategies or sequential cross-coupling reactions with different catalysts are potential solutions being explored. nih.gov

    Outlook for Naphthyridine-Based Chemical Innovation and Fundamental Research

    The future for chemical innovation based on the 1,8-naphthyridine scaffold, and specifically the 3,5-dichloro derivative, is promising. rsc.org The versatility of this building block ensures its continued relevance in both medicinal chemistry and materials science. tandfonline.comnih.gov

    Future breakthroughs will likely stem from:

    The development of elegant and highly selective catalytic methods to overcome the challenge of regiocontrol.

    The application of computational and AI-driven approaches to accelerate the design and synthesis of novel functional molecules.

    A deeper fundamental understanding of the structure-property relationships in complex naphthyridine-based systems, enabling the rational design of next-generation materials and therapeutics.

    As synthetic methodologies become more sophisticated and our ability to control chemical reactivity at a molecular level improves, this compound will continue to be a valuable platform for fundamental research and the creation of innovative chemical entities.

    Q & A

    Q. What are the common synthetic routes for 3,5-Dichloro-1,8-naphthyridine, and how do reaction conditions influence yield?

    Synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, chlorination of precursor 1,8-naphthyridine derivatives using reagents like POCl₃ or SOCl₂ under reflux conditions is a standard method . Reaction parameters such as solvent polarity (e.g., dichloromethane vs. toluene), temperature (80–120°C), and catalyst presence (e.g., piperidine for greener approaches) significantly impact yields. Evidence from multicomponent reactions highlights that optimized conditions (e.g., 24-hour reflux in ethanol with piperidine) can achieve yields >75% while minimizing toxic byproducts .

    Q. How can researchers characterize the purity and structure of this compound derivatives?

    Key characterization methods include:

    • Thin-layer chromatography (TLC): To monitor reaction progress using solvent systems like CHCl₃:MeOH (4:1) .
    • Spectroscopy:
      • IR: Confirms functional groups (e.g., C-Cl stretches at ~550–650 cm⁻¹) .
      • ¹H/¹³C NMR: Identifies substitution patterns (e.g., aromatic protons at δ 7.5–9.0 ppm) .
    • Melting point analysis: Validates purity; deviations >2°C suggest impurities .

    Q. What safety protocols are essential when handling this compound?

    Safety data sheets (SDS) indicate that while acute toxicity is unclassified, precautions include:

    • Personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
    • Ventilation: Use fume hoods to prevent inhalation of toxic fumes during high-temperature reactions .
    • Waste disposal: Follow local regulations for halogenated organic waste .

    Advanced Research Questions

    Q. How can in silico tools guide the design of this compound derivatives with enhanced bioactivity?

    Computational methods predict drug-likeness and optimize pharmacokinetics:

    • ADMET prediction: Tools like SwissADME evaluate solubility (LogP <5) and bioavailability (TPSA <140 Ų) to prioritize candidates .
    • Molecular docking: Identifies binding affinities to targets (e.g., PARP-1 for anticancer activity) .
    • PASS analysis: Predicts biological activities (e.g., antimicrobial or anti-inflammatory potential) .

    Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

    Discrepancies in biological data (e.g., varying IC₅₀ values for anticancer activity) arise from:

    • Assay variability: Differences in cell lines (e.g., MCF7 vs. HeLa) or incubation times .
    • Structural modifications: Substitutions at the 2- or 7-position alter hydrophobicity and target interactions .
    • Solution: Cross-validate results using standardized assays (e.g., NCI-60 panel) and correlate structural descriptors (e.g., Hammett constants) with activity trends .

    Q. How can reaction yields for this compound synthesis be improved using green chemistry principles?

    • Catalyst optimization: Replace metal catalysts with organocatalysts (e.g., piperidine) to reduce toxicity .
    • Solvent selection: Use ethanol or water instead of DMF to enhance eco-friendliness .
    • Microwave-assisted synthesis: Reduces reaction time from 24 hours to <2 hours while maintaining yields >70% .

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